Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Weinsäure (C₄H₆O₆) ist eine natürlich vorkommende, optisch aktive Dicarbonsäure, die vor allem in Trauben und anderen Früchten enthalten ist. Als hochreine, enantiomerenreine Substanz (99%+) zeichnet sie sich durch exzellente chemische Stabilität und Löslichkeit in Wasser sowie polaren organischen Lösungsmitteln aus. Ihre spezifische Drehung von +12° (c=20, H₂O) macht sie zu einem wertvollen chiralen Baustein in der asymmetrischen Synthese. In der Lebensmittelindustrie dient sie als natürlicher Säuerungsmittel (E334), in der Pharmazie als Hilfsstoff für chirale Trennungen und in der Metallverarbeitung als Komplexbildner. Ihre biologische Abbaubarkeit und geringe Toxizität unterstreichen ihre Umweltverträglichkeit.
L(+)-Tartaric acid structure
L(+)-Tartaric acid structure
Produktname:L(+)-Tartaric acid
CAS-Nr.:87-69-4
MF:C4H6O6
MW:150.086842060089
MDL:MFCD00064207
CID:34434
PubChem ID:24855129

L(+)-Tartaric acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R,3R)-2,3-Dihydroxysuccinic acid
    • 2,3-DIHYDROXYBUTANEDIOIC ACID
    • 2,3-DIHYDROXYDUTANEDIOIC ACID
    • (2R,3R)-(+)-TARTARIC ACID
    • ACIDUM TARTARICUM
    • DEXTROTARTARIC ACID
    • DIHYDROXYSUCCINIC ACID
    • D-TARTARIC ACID
    • FEMA 3044
    • L-2,3-DIHYDROXYBUTANEDIOIC ACID
    • L-2,3-DIHYDROXYSUCCINIC ACID
    • L(+)-DIHYDROXYSUCCINIC ACID
    • (+)-L-TARTARIC ACID
    • L-(+)-TARTARIC ACID
    • L-TARTARIC ACID
    • L-THREACRIC ACID
    • NATURAL TARTARIC ACID
    • (R,R)-TARTARIC ACID
    • (+)-TARTARIC ACID
    • TARTARIC ACID
    • L(+)-Tartaric acid
    • TARTARIC ACID, L-(+)-(P)
    • kyselinavinna
    • l-tartaric
    • Tartaric
    • TARTRATE
    • threaricacid
    • Tin
    • (2R,3R)-2,3-dihydroxybutanedioic acid
    • L-threaric acid
    • (+)-(R,R)-Tartaric acid
    • Threaric acid
    • Tartaric acid (VAN)
    • Kyselina vinna [Czech]
    • Tartaric acid [USAN:JAN]
    • Tartaric acid, L-
    • Succinic acid, 2,3-dihydroxy
    • L-(+)-tartrate
    • (2R,3R)-rel-2,3-Dihydroxysuccinic acid
    • (2R
    • (2R,3R)-Tartaric acid
    • d-alpha,beta-Dihydro
    • 10w/v% L(+)-Tartaric Acid Solution
    • (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)
    • Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)
    • Tartaric acid, L-(+)- (8CI)
    • (+)-(2R,3R)-Tartaric acid
    • (R,R)-(+)-Tartaric acid
    • 1,2-Dihydroxyethane-1,2-dicarboxylic acid
    • 2,3-Dihydroxysuccinic acid
    • d-α,β-Dihydroxysuccinic acid
    • E 334
    • NSC 62778
    • D-threaric acid
    • SMR000875286
    • (-)-Tartaric acid
    • MLS001333589
    • (S,S)-(-)-tartaric acid
    • (R,R)-Tartrate
    • D-(-)-tartaric acid
    • MLSMR
    • MLS001333590
    • (-)-D-tartaric acid
    • MLS001336057
    • Linksweinsaeure
    • (-)-(S,S)-tartaric acid
    • Sodium bitartrate monohydrate
    • (S,S)-Tartaric acid
    • (-)-Weinsaeure
    • D(-)-TARTARIC ACID
    • (2S,3S)-Tartaric acid
    • (2S,3S)-(-)-tartaric acid
    • SMR000112492
    • 87-67-2
    • 1,3-Propane sultone
    • MDL: MFCD00064207
    • Inchi: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
    • InChI-Schlüssel: FEWJPZIEWOKRBE-JCYAYHJZSA-N
    • Lächelt: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O
    • BRN: 1725147

Berechnete Eigenschaften

  • Genaue Masse: 150.016438g/mol
  • Oberflächenladung: 0
  • XLogP3: -1.9
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 150.016438g/mol
  • Monoisotopenmasse: 150.016438g/mol
  • Topologische Polaroberfläche: 115Ų
  • Schwere Atomanzahl: 10
  • Komplexität: 134
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.76
  • Schmelzpunkt: 170-172 °C (lit.)
  • Siedepunkt: 191.59°C (rough estimate)
  • Flammpunkt: Fahrenheit: 302° f
    Celsius: 150° c
  • Brechungsindex: 12.5 ° (C=5, H2O)
  • PH: 1.6 (100g/l, H2O, 25℃)
  • Löslichkeit: H2O: soluble1M at 20°C, clear, colorless
  • Wasserteilungskoeffizient: 1390 g/L (20 ºC)
  • Stabilität/Haltbarkeit: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.
  • PSA: 115.06000
  • LogP: -2.12260
  • Optische Aktivität: [α]20/D +12.4°, c = 20 in H2O
  • Sensibilität: Feuchtigkeitsempfindlich
  • pka: 2.98, 4.34(at 25℃)
  • Merck: 9070
  • Spezifische Rotation: 12 º (c=20, H2O)
  • FEMA: 3044
  • Löslichkeit: Löslich in Wasser, Ethanol und Glycerin, leicht löslich im Äther, unlöslich in Chloroform

L(+)-Tartaric acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 41
  • Sicherheitshinweise: S26-S36-S37/39
  • RTECS:WW7875000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Sealed in dry,Room Temperature
  • Risikophrasen:R36/37/38
  • TSCA:Yes

L(+)-Tartaric acid Zolldaten

  • HS-CODE:2918120000
  • Zolldaten:

    China Zollkodex:

    2918199090

    Übersicht:

    HS: 2998199090. Sonstiger Alkohol, der andere Oxycarbonsäuren enthält (einschließlich dessen Anhydrid\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2998199090 andere Carbonsäuren mit Alkoholfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

L(+)-Tartaric acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
D-5184-91-TA-5-500mL
Tartaric acid,0.5000 %w/v in 4% Hydrochloric acid
87-69-4 0.5000 %w/v in 4% Hydrochloric acid
500mL
¥ 309 2022-04-26
Enamine
EN300-72271-0.1g
(2R,3R)-2,3-dihydroxybutanedioic acid
87-69-4 95%
0.1g
$19.0 2023-07-09
Ambeed
A144400-500g
(2R,3R)-2,3-Dihydroxysuccinic acid
87-69-4 98%
500g
$6.0 2024-05-30
Ambeed
A144400-1kg
(2R,3R)-2,3-Dihydroxysuccinic acid
87-69-4 98%
1kg
$11.0 2024-05-30
Cooke Chemical
A0963150-1L
TartaricAcid
87-69-4 10%(w/v)
1l
RMB 71.20 2025-02-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681010223-500g
L(+)-Tartaric acid
87-69-4 99.5%
500g
¥ 74.0 2024-07-19
Cooke Chemical
A7736012-100g
L-(+)-Tartaric acid
87-69-4 Medicinal grade
100g
RMB 79.20 2025-02-20
City Chemical
T5182-500GM
Tartaric Acid T5182
87-69-4 99%
500gm
$28.63 2023-09-19
eNovation Chemicals LLC
D604906-10kg
L-tartaric acid
87-69-4 98%
10kg
$1000 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13668-100g
L-(+)-Tartaric acid, 99%
87-69-4 99%
100g
¥242.00 2022-12-26

L(+)-Tartaric acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Referenz
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen nona-μ-oxo(pentadeca-μ-oxononaoxononat… Solvents: Acetonitrile ,  Water ;  12 h, reflux
Referenz
Triniobium Polytungstophosphates. Syntheses, Structures, Clarification of Isomerism and Reactivity in the Presence of H2O2
Harrup, Mason K.; et al, Inorganic Chemistry, 1998, 37(21), 5550-5556

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: cis-Epoxysuccinate hydratase Solvents: Water ;  30 min, pH 7.5, 37 °C
1.2 Reagents: Water ;  5 min, reflux
Referenz
Improvement of the Production Efficiency of L-(+)-Tartaric Acid by Heterogeneous Whole-Cell Bioconversion
Wang, Ziqiang; et al, Applied Biochemistry and Biotechnology, 2014, 172(8), 3989-4001

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Study on improvement of process technology of L(+)-tartaric acid fermentation
Yang, Yang; et al, Shengwu Gongcheng Xuebao, 2001, 17(3), 345-348

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Referenz
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Referenz
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:H2SO4, R:H2O2
Referenz
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
An improved process for the preparation of pure cyamemazine and salts thereof
, European Patent Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1C:2171486-34-1, 48 h, 25°C
Referenz
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: κ-Carrageenan Catalysts: cis-Epoxysuccinate hydratase ;  30 °C
Referenz
Isolation of the stable strain Labrys sp. BK-8 for L(+)-tartaric acid production
Bao, Wenna; et al, Journal of Bioscience and Bioengineering, 2015, 119(5), 538-542

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Study on bipolar membrane electrodialysis production of tartaric acid
Lin, Tao; et al, Huaxue Gongcheng (Xi'an, 2002, 30(3), 58-61

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Esterase Solvents: Water ;  8 h, pH 7, 37 °C
1.2 5 min, 90 °C
Referenz
Hydrolysis of Chicoric and Caftaric Acids with Esterases and Lactobacillus johnsonii in Vitro and in a Gastrointestinal Model
Bel-Rhlid, Rachid; et al, Journal of Agricultural and Food Chemistry, 2012, 60(36), 9236-9241

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium chlorate ,  Osmium tetroxide
Referenz
Oxidation of fumaric and of maleic acids to tartaric acid
Milas, N. A.; et al, Journal of the American Chemical Society, 1925, 47, 1412-8

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: cis-Epoxysuccinate hydratase
Referenz
Expression and production of recombinant cis-epoxysuccinate hydrolase in Escherichia coli under the control of temperature-dependent promoter
Wang, Ziqiang; et al, Journal of Biotechnology, 2012, 162(2-3), 232-236

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tungsten ,  Titania Solvents: Water ;  50 °C; 20 min, 50 °C; 6 h, pH 1, 70 °C; 1 h, reflux
Referenz
Synthesis of tartaric acid via catalytic oxidation of maleic anhydride
Zhuang, Guiyang; et al, Gongye Cuihua, 2009, 17(12), 55-58

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Water ;  12 d, pH 7.0, 24 °C
Referenz
Factors for the growth, ligninolytic enzymes and tartaric acid production of Grammothele fuligo
Prasher, I. B.; et al, CIBTech Journal of Biotechnology, 2013, 2(4), 65-71

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Water
Referenz
Stereochemistry of the tetrahedral carbon atom. I. Novel inversion phenomena
Kuhn, Richard; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1925, 58, 919-32

L(+)-Tartaric acid Raw materials

L(+)-Tartaric acid Preparation Products

L(+)-Tartaric acid Lieferanten

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:87-69-4)L(+)-Tartaric acid
Bestellnummer:ML 2024-11
Bestandsstatus:0
Menge:1G~1KG~25KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 31 October 2024 10:20
Preis ($):0

Weitere Informationen zu L(+)-Tartaric acid

L(+)-Tartaric Acid (87-69-4) in Pharmaceutical Applications: Key Roles and Benefits

L(+)-Tartaric acid (CAS 87-69-4) is a naturally occurring organic acid widely used in the pharmaceutical industry due to its chiral properties and biocompatibility. As a versatile excipient, it serves as a chiral resolving agent in drug formulation, particularly for enantiomer separation in APIs (Active Pharmaceutical Ingredients). Recent studies highlight its role in enhancing the bioavailability of poorly soluble drugs through salt formation, such as in the case of metformin tartrate. Researchers also explore its potential in sustained-release formulations, where its pH-dependent solubility modulates drug release kinetics. The compound's GRAS (Generally Recognized As Safe) status by FDA makes it a preferred choice for oral and injectable preparations.

87-69-4 L(+)-Tartaric Acid in Advanced Drug Delivery Systems

Innovative drug delivery technologies increasingly utilize L(+)-tartaric acid (87-69-4) as a functional matrix material. Its ability to form stable co-crystals with APIs like anti-inflammatory drugs improves their thermal stability and dissolution rates—a critical factor for fast-acting analgesics. In nanotechnology applications, tartaric acid-modified nanoparticles demonstrate enhanced targeted delivery to tumor sites, as published in recent Journal of Controlled Release studies. The compound's metal-chelating properties are leveraged in novel MRI contrast agents, addressing growing demand for safer imaging diagnostics.

L(+)-Tartaric Acid (87-69-4) in Biopharmaceutical Research Breakthroughs

Cutting-edge research reveals L(+)-tartaric acid's (87-69-4) significance in biologic stabilization. As a lyoprotectant in monoclonal antibody formulations, it prevents protein aggregation during freeze-drying—a crucial requirement for COVID-19 therapeutic antibodies. Studies in Nature Biotechnology demonstrate its effectiveness in maintaining vaccine potency at elevated temperatures, potentially revolutionizing cold chain logistics. The compound's antioxidant synergy with polyphenols is being investigated for neuroprotective drug development against Alzheimer's disease.

Safety and Regulatory Status of 87-69-4 L(+)-Tartaric Acid

Pharmaceutical-grade L(+)-tartaric acid (87-69-4) meets stringent EP/USP/JP compendial standards, with its safety profile extensively documented in ICH guidelines. Toxicological studies confirm its low systemic absorption (<1%) when used as excipient, with no genotoxic risks per OECD 471 testing. The European Medicines Agency (EMA) recently approved its use in pediatric formulations, citing its calcium chelation benefits for bone-targeted drugs. Current GMP manufacturing processes ensure batch-to-batch consistency for critical applications like parenteral nutrition solutions.

Emerging applications position L(+)-tartaric acid (87-69-4) as a key enabler of precision medicine. Its role in 3D-printed polypills allows customized drug combinations with pH-triggered release profiles. Research at MIT highlights its potential in bioresponsive hydrogels for smart insulin delivery. The compound's enantiomeric purity (>99.5%) makes it invaluable for chiral switch strategies in neurology drugs, potentially reducing side effects by 40-60%. Pharmaceutical analysts project 8.2% CAGR growth for tartaric acid derivatives through 2030, driven by biologic formulations and green chemistry initiatives.

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